3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
Mechanism of Action
Target of Action
Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical pathways due to their structural diversity .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity .
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can be used as starting materials for the preparation of more complex heterocyclic systems .
Dosage Effects in Animal Models
Some pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Metabolic Pathways
Pyrazole derivatives are known to exhibit tautomerism, which may influence their metabolic pathways .
Transport and Distribution
It is known that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .
Subcellular Localization
It is known that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .
Preparation Methods
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable nitrile compound under specific conditions . The reaction conditions often include the use of a base and a solvent to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Comparison with Similar Compounds
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can be compared with other similar compounds, such as:
- 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHICLJPVCNIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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